4,6-difluoro-N-methylpyrimidin-2-amine
CAS No.: 165258-57-1
Cat. No.: VC20898976
Molecular Formula: C5H5F2N3
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165258-57-1 |
|---|---|
| Molecular Formula | C5H5F2N3 |
| Molecular Weight | 145.11 g/mol |
| IUPAC Name | 4,6-difluoro-N-methylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C5H5F2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) |
| Standard InChI Key | CLKNOBNQYVWDCB-UHFFFAOYSA-N |
| SMILES | CNC1=NC(=CC(=N1)F)F |
| Canonical SMILES | CNC1=NC(=CC(=N1)F)F |
Introduction
Chemical Identity and Structural Characteristics
4,6-difluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with two fluorine atoms at positions 4 and 6 of the pyrimidine ring and a methylamino group at position 2. The compound's fundamental characteristics are summarized in Table 1.
Table 1: Chemical Identity of 4,6-difluoro-N-methylpyrimidin-2-amine
Physical and Chemical Properties
4,6-difluoro-N-methylpyrimidin-2-amine presents as a liquid at standard conditions. Its physical and chemical properties are influenced by the presence of the fluorine atoms, which impart specific characteristics to the molecule.
Table 2: Physical and Chemical Properties of 4,6-difluoro-N-methylpyrimidin-2-amine
Structural Comparison with Related Compounds
Understanding 4,6-difluoro-N-methylpyrimidin-2-amine in the context of similar compounds provides valuable insights into its chemical behavior. Table 3 presents a comparison with structurally related compounds.
Table 3: Structural Comparison with Related Compounds
Applications in Chemical and Pharmaceutical Research
4,6-difluoro-N-methylpyrimidin-2-amine serves as a valuable intermediate in the synthesis of compounds with pharmaceutical potential. Its applications span several areas:
Building Block in Medicinal Chemistry
The compound functions as a key building block in medicinal chemistry, particularly in the development of compounds targeting various biological pathways. The fluorine atoms at positions 4 and 6 provide enhanced metabolic stability and potentially improved binding characteristics to target proteins.
Intermediate for Kinase Inhibitors
Similar fluorinated heterocycles have been utilized as intermediates in the synthesis of protein kinase inhibitors. For example, 4-(difluoromethyl)pyridin-2-amine serves as a key intermediate for inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase .
Component in Novel Drug Development
The compound's structural features make it valuable in the development of novel drugs, where the fluorinated pyrimidine scaffold can be further elaborated to create compounds with specific biological activities and pharmacokinetic properties.
Research Applications and Future Directions
The potential of 4,6-difluoro-N-methylpyrimidin-2-amine in research continues to evolve, with several promising directions:
Development of Novel Kinase Inhibitors
Given the success of related compounds as intermediates in kinase inhibitor synthesis, 4,6-difluoro-N-methylpyrimidin-2-amine holds potential for the development of novel inhibitors targeting various kinases implicated in disease processes .
Structure-Activity Relationship Studies
The compound provides a valuable scaffold for structure-activity relationship studies, where modifications to various positions of the molecule can be explored to understand how structural changes affect biological activity.
Exploration of Fluorine-Specific Interactions
The specific positioning of fluorine atoms in 4,6-difluoro-N-methylpyrimidin-2-amine creates opportunities to study fluorine-specific interactions with biological targets, contributing to the broader understanding of fluorine chemistry in drug development .
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